[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate
Brand Name: Vulcanchem
CAS No.: 1107-62-6
VCID: VC20999115
InChI: InChI=1S/C17H20N4O9S/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H,27,28,29)/t11-,12+,14-/m1/s1
SMILES: CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COS(=O)(=O)O)O)O)O
Molecular Formula: C17H20N4O9S
Molecular Weight: 456.4 g/mol

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate

CAS No.: 1107-62-6

Cat. No.: VC20999115

Molecular Formula: C17H20N4O9S

Molecular Weight: 456.4 g/mol

* For research use only. Not for human or veterinary use.

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate - 1107-62-6

Specification

CAS No. 1107-62-6
Molecular Formula C17H20N4O9S
Molecular Weight 456.4 g/mol
IUPAC Name [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate
Standard InChI InChI=1S/C17H20N4O9S/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H,27,28,29)/t11-,12+,14-/m1/s1
Standard InChI Key RUUGCTAFWMEMDH-SCRDCRAPSA-N
Isomeric SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COS(=O)(=O)O)O)O)O
SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COS(=O)(=O)O)O)O)O
Canonical SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COS(=O)(=O)O)O)O)O

Introduction

Chemical Identity and Properties

Nomenclature and Identification

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate is identified by several names in scientific literature:

IdentifierValue
Chemical Name[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate
Common NamesRiboflavin 5'-sulfate, O5'-sulfo-riboflavin, Riboflavin-5'-monosulfat, Riboflavin-5'-sulfate
CAS Registry Number1107-62-6
Molecular FormulaC₁₇H₂₀N₄O₉S
Molecular Weight456.4271 g/mol
InChIKeyRUUGCTAFWMEMDH-MBNYWOFBSA-N

The compound has a systematic IUPAC name that reflects its complex stereochemistry and structure, indicating the specific arrangement of functional groups that are critical to its biological activity .

Physical and Chemical Properties

The physical and chemical properties of riboflavin 5'-sulfate are summarized in the following table:

PropertyValue
Physical StateSolid
ColorYellow (characteristic of flavins)
Density1.79 g/cm³
SolubilityWater-soluble due to sulfate group
Melting PointData not available
Boiling PointData not available
LogP-0.76730
Polar Surface Area (PSA)213.31000
Refractive Index1.737

The compound's yellow color is characteristic of flavin derivatives, which typically display strong absorption in the visible spectrum. The presence of the sulfate group increases water solubility compared to riboflavin, while maintaining the essential isoalloxazine ring structure necessary for biological activity .

Structural Characteristics

Molecular Structure

The structure of [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate consists of three main components:

  • The isoalloxazine ring system (7,8-dimethylbenzo[g]pteridine-2,4-dione) - the reactive part of the molecule responsible for its redox properties

  • The ribityl chain - a pentose alcohol chain with three hydroxyl groups in specific stereochemical orientations (2S,3R,4R)

  • The sulfate group - attached to the 5' position of the ribityl chain

This structural arrangement distinguishes it from other riboflavin derivatives such as flavin mononucleotide (FMN), which contains a phosphate group instead of sulfate at the same position .

Structural Comparison with Related Compounds

A comparison of riboflavin 5'-sulfate with related flavin compounds reveals important structural differences:

CompoundChemical FormulaMolecular Weight (g/mol)Distinguishing Feature
Riboflavin 5'-sulfateC₁₇H₂₀N₄O₉S456.4271Sulfate group at 5' position
RiboflavinC₁₇H₂₀N₄O₆376.3674No phosphate or sulfate group
Flavin mononucleotide (FMN)C₁₇H₂₁N₄O₉P456.3Phosphate group at 5' position
Riboflavin 3'-sulfateC₁₇H₂₀N₄O₉S456.4271Sulfate group at 3' position

The difference between the sulfate group in riboflavin 5'-sulfate and the phosphate group in FMN represents a significant biochemical distinction that affects how these compounds interact with enzymes and cellular systems .

Discovery and Natural Occurrence

Natural Distribution

The natural occurrence of riboflavin 5'-sulfate appears to be limited to specific conditions and organisms:

OrganismConditionRelative AbundanceReference
Sugar beet (Beta vulgaris)Iron deficiency15% of total flavins in deficient roots
Other plantsIron deficiencyPresence not fully established-
MicroorganismsVariousNot reported-
AnimalsVariousNot reported-

Research indicates that riboflavin 5'-sulfate accumulates specifically in the subapical root portions of iron-deficient sugar beet plants, where it accounts for approximately 15% of the total flavin content. The major flavin in these roots is riboflavin 3'-sulfate, which constitutes about 82% of the total flavin content. In contrast, control (iron-sufficient) plants show extremely low levels of flavins and no detectable riboflavin sulfates .

Biochemical Role and Metabolism

Proposed Biochemical Functions

The exact biochemical function of riboflavin 5'-sulfate in plants and potentially other organisms remains an area of active investigation. Several hypotheses have been proposed:

  • Iron acquisition: The accumulation of flavin sulfates in iron-deficient roots suggests a potential role in iron acquisition or metabolism.

  • Redox processes: Like other flavins, riboflavin 5'-sulfate may participate in redox reactions, potentially with modified properties compared to riboflavin or FMN.

  • Stress response: The compound may serve as part of a plant's response mechanism to nutrient stress.

Research by Susin and colleagues suggested a potential connection between flavin accumulation and iron reduction, indicating that riboflavin sulfates might be involved in iron metabolism pathways in plants .

Analytical Methods for Detection and Quantification

Chromatographic Methods

High-performance liquid chromatography (HPLC) has been effectively used to separate and quantify riboflavin 5'-sulfate from plant extracts and other biological materials. The compound can be distinguished from riboflavin, FMN, and FAD based on its unique retention time:

CompoundApproximate HPLC Retention Time (min)
FAD13.5
FMN14.6
Riboflavin 5'-sulfate15.2
Riboflavin 3'-sulfate14.9
Riboflavin19.5

These values are based on the separation method described by Susin et al., using a reverse-phase column with a gradient elution system of ammonium acetate:methanol .

Spectroscopic Properties

Riboflavin 5'-sulfate exhibits spectroscopic properties similar to other flavins, with characteristic absorption and fluorescence patterns:

Spectroscopic FeatureWavelength (nm)
UV Absorption Maxima222, 267, 373, 445
Fluorescence Emission Maximum526

These spectroscopic properties allow for the detection and quantification of the compound in biological samples using techniques such as UV-visible spectrophotometry and fluorescence spectroscopy .

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